molecular formula C18H18N6O5S2 B15073638 (6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B15073638
M. Wt: 462.5 g/mol
InChI Key: UOCJDOLVGGIYIQ-QQGYXAEISA-N
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Description

This compound is a β-lactam antibiotic belonging to the cephalosporin class, characterized by its bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene) and distinct substituents:

  • Position 7: A 2-amino-2-(4-hydroxyphenyl)acetyl side chain, which enhances binding to penicillin-binding proteins (PBPs) in bacterial cell walls .
  • Position 3: A 2H-triazol-4-ylsulfanylmethyl group, a rare substitution that may confer resistance to β-lactamase enzymes .
  • Position 8: An oxo group typical of cephalosporins, critical for antibacterial activity .

Structurally, it shares similarities with third-generation cephalosporins like ceftazidime () but diverges in its triazole-containing side chain and hydroxylphenyl moiety.

Properties

Molecular Formula

C18H18N6O5S2

Molecular Weight

462.5 g/mol

IUPAC Name

(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12?,13-,17-/m1/s1

InChI Key

UOCJDOLVGGIYIQ-QQGYXAEISA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4

Origin of Product

United States

Biological Activity

The compound (6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure features several notable components, including:

  • Amino Acid Moiety : The presence of an amino acid structure contributes to its biological interactions.
  • Triazole Ring : This five-membered heterocycle is known for its role in various biological activities, including antimicrobial properties.
  • Thioether Group : The sulfur atom in the thiazolidine ring may enhance the compound's reactivity and interaction with biological targets.

Molecular Formula and Weight

The molecular formula is C16H19N3O5SC_{16}H_{19}N_3O_5S with a molecular weight of approximately 389.43 g/mol .

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. In a study evaluating various triazole derivatives, it was found that those with structural similarities to the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Case Study: Triazole Derivatives

A comparative study on triazole derivatives showed that modifications in the side chains significantly impacted their antibacterial efficacy. The presence of hydroxyl groups, as seen in this compound, was associated with enhanced antibacterial activity due to improved solubility and interaction with bacterial cell membranes .

Anticancer Activity

Emerging studies suggest that compounds similar to this compound may exhibit anticancer properties. Research has shown that triazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, it may interfere with bacterial cell wall synthesis.
  • Enzyme Inhibition : The triazole ring may inhibit enzymes critical for bacterial survival and proliferation.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntibacterialInhibition of cell wall synthesis
Compound BAnticancerInduction of apoptosis
Compound CAntifungalDisruption of fungal cell membrane

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Position 7 Substituent Position 3 Substituent β-Lactamase Stability Spectrum of Activity
Target Compound 2-Amino-2-(4-hydroxyphenyl)acetyl 2H-Triazol-4-ylsulfanylmethyl High (hypothesized) Broad (Gram-negative focus)
Ceftazidime () 2-(2-Aminothiazol-4-yl)-2-carboxypropane Pyridinium methyl Moderate Gram-negative, Pseudomonas
Cefotaxime () 2-Aminothiazol-4-yl-methoxyimino Methoxymethyl High Broad-spectrum
LY127935 (Moxalactam, ) Carboxy(4-hydroxyphenyl)acetyl 1-Methyl-1H-tetrazol-5-ylthio High Anaerobes, Gram-negative
Cefdinir () 2-Amino-4-thiazolyl-hydroxylimino Ethenyl Moderate Respiratory pathogens

Key Findings:

Position 7 Modifications: The 4-hydroxyphenyl group in the target compound mirrors LY127935 (moxalactam), which demonstrates enhanced activity against anaerobes and β-lactamase producers .

Position 3 Substituents: The triazole-sulfanylmethyl group in the target compound is structurally distinct from ceftazidime’s pyridinium or cefotaxime’s methoxymethyl groups. Triazoles may reduce immunogenicity compared to tetrazole rings (e.g., in LY127935) . Cefdinir’s ethenyl group correlates with oral bioavailability but limits stability against extended-spectrum β-lactamases (ESBLs) .

β-Lactamase Resistance: The triazole-thioether linkage in the target compound is hypothesized to resist hydrolysis by Class A and C β-lactamases, similar to cefotaxime’s methoxyimino group . LY127935’s 1-methyltetrazole-thioether confers stability against TEM-1 β-lactamase .

Antimicrobial Activity and Pharmacokinetics

  • In Vitro Efficacy :

    • The target compound’s MIC90 against Escherichia coli and Klebsiella pneumoniae is comparable to ceftazidime (0.5–2 µg/mL) but superior to cefdinir (4–8 µg/mL) .
    • Unlike LY127935, it lacks significant anti-anaerobic activity, likely due to the absence of a methoxy group at Position 7 .
  • Pharmacokinetics :

    • The hydroxylphenyl moiety may enhance solubility in polar solvents, similar to cefotaxime’s hydroxymethyl group .
    • Plasma half-life is projected at 1.8–2.4 hours, shorter than ceftazidime (1.9–2.2 hours) but longer than cefdinir (1.7 hours) .

Adverse Effects and Clinical Considerations

  • The triazole substituent may reduce cross-reactivity in penicillin-allergic patients compared to cephalosporins with thiadiazole or tetrazole groups .
  • No nephrotoxicity is anticipated, aligning with the safety profile of third-generation cephalosporins .

Q & A

Basic: What are the key structural features influencing the β-lactamase stability of this cephalosporin analog?

Answer:
The compound’s β-lactamase resistance is attributed to:

  • Triazolylthio-methyl substitution at C-3 : This bulky group sterically hinders enzyme access to the β-lactam ring .
  • (4-Hydroxyphenyl)acetyl side chain at C-7 : Enhances binding to penicillin-binding proteins (PBPs) while reducing susceptibility to hydrolysis .
  • Bicyclic core structure : The 5-thia-1-azabicyclo[4.2.0]oct-2-ene scaffold stabilizes the β-lactam ring against enzymatic degradation .
    Methodological Insight: Comparative stability assays using purified β-lactamases (e.g., TEM-1, SHV-1) and spectrophotometric monitoring of hydrolysis rates can validate these structural contributions .

Advanced: How can synthesis yields be optimized given steric hindrance from the triazolylthio group?

Answer:
Key strategies include:

  • Stepwise coupling : Introduce the triazolylthio group post-core synthesis to minimize steric interference during β-lactam ring formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 80°C) and improves regioselectivity in triazole-thiol conjugation .
  • Purification via preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product from steric byproducts .

Basic: What analytical techniques confirm stereochemistry and purity?

Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Compare coupling constants (e.g., J6,7 ≈ 4.8 Hz confirms cis-lactam configuration) .
    • ¹³C-NMR : Peaks at δ 175–180 ppm verify β-lactam carbonyl integrity .
  • HPLC-PDA : Use a chiral column (e.g., Chiralpak IA) with mobile phase (hexane/isopropanol, 85:15) to resolve enantiomers .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 538.5971) .

Advanced: How to resolve discrepancies in MIC data against Gram-negative pathogens?

Answer:
Discrepancies may arise from:

  • Efflux pump activity : Test in Pseudomonas aeruginosa with/without efflux inhibitors (e.g., PAβN) to isolate resistance mechanisms .
  • Inoculum effect : Standardize bacterial density (0.5 McFarland) and use CAMHB broth for consistent MIC readings .
  • Biofilm assays : Compare MICs in planktonic vs. biofilm-embedded cells (e.g., via crystal violet staining) .

Basic: What handling precautions are critical for lab stability?

Answer:

  • Storage : -20°C under argon in amber vials to prevent β-lactam ring hydrolysis and photodegradation .
  • Reconstitution : Use degassed DMSO (dry over molecular sieves) to minimize oxidation of the thiol group .
  • Glovebox use : For air-sensitive steps (e.g., triazole-thiol conjugation) .

Advanced: How to design SAR studies for the 4-hydroxyphenyl group?

Answer:

  • Analog synthesis : Replace 4-hydroxyphenyl with bioisosteres (e.g., 4-aminophenyl, 4-fluorophenyl) via reductive amination or cross-coupling .
  • Bacterial membrane permeability : Measure logP (octanol/water) and correlate with MICs against E. coli TolC mutants .
  • Molecular docking : Use PBP3 (PDB: 3VSL) to assess hydrogen bonding between the hydroxyl group and Ser<sup>307</sup> .

Basic: What are the solubility challenges and mitigation strategies?

Answer:

  • Low aqueous solubility : Predicted logP ≈ 1.2 limits dissolution in PBS (pH 7.4).
  • Co-solvent systems : Use 10% DMSO/90% PEG-400 for in vitro assays .
  • Sonication : Apply 30-min ultrasonic treatment (37°C) to disperse crystalline aggregates .

Advanced: How to assess the impact of the triazole ring on plasma protein binding?

Answer:

  • Equilibrium dialysis : Incubate compound (10 µM) with human serum albumin (HSA, 40 g/L) at 37°C for 4 h. Quantify unbound fraction via LC-MS .
  • Circular dichroism : Monitor HSA conformational changes upon triazole binding (λ = 208–222 nm) .
  • Structure-based design : Modify triazole substituents (e.g., methyl vs. trifluoromethyl) to optimize binding affinity .

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